omega-3 Arachidonic Acid-d8
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H32O2 |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
(8Z,11Z,14Z,17Z)-8,9,11,12,14,15,17,18-octadeuterioicosa-8,11,14,17-tetraenoic acid |
InChI |
InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-/i3D,4D,6D,7D,9D,10D,12D,13D |
InChI Key |
HQPCSDADVLFHHO-LDWVABASSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCCCCC(=O)O)/[2H])/[2H])/[2H])/CC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Design of ω 3 Arachidonic Acid D8 for Mechanistic Probes
Chemical Synthesis Pathways for Defined Deuterated Arachidonic Acid Isotopologues
The synthesis of site-specifically deuterated arachidonic acid derivatives is a meticulous process that often involves a multi-step approach to ensure the precise placement of deuterium (B1214612) atoms. A common strategy employs Wittig chemistry, a versatile method for creating carbon-carbon double bonds. nih.gov This approach allows for the coupling of a phosphonium (B103445) ylide with an aldehyde or ketone, facilitating the construction of the arachidonic acid carbon chain with deuterium incorporated at specific positions.
The synthesis of these complex molecules necessitates careful planning and execution to achieve high yields and isotopic purity. The stability of the deuterated compounds is also a consideration, with some being synthesized as ethyl esters to improve their stability during storage. nih.gov
Strategies for Regioselective Deuterium Incorporation at Specific Carbon Positions (e.g., Bis-allylic Sites)
The bis-allylic positions of polyunsaturated fatty acids like arachidonic acid are particularly susceptible to hydrogen abstraction, initiating lipid peroxidation. nih.gov Therefore, the regioselective incorporation of deuterium at these sites is of significant interest for studying and mitigating oxidative damage.
Several strategies have been developed to achieve this regioselectivity. One effective method involves the use of transition-metal catalysis. An iridium-catalyzed hydrogen-isotope exchange has been shown to be a powerful tool for the site-selective deuteration of polyunsaturated fatty acids at their bis-allylic sites. acs.org This catalytic protocol offers an efficient route to these valuable compounds, often with exceptional kinetic control. acs.org
Another approach involves the synthesis of specific building blocks that already contain deuterium at the desired positions. These deuterated fragments are then incorporated into the full arachidonic acid backbone through standard organic chemistry reactions, such as the aforementioned Wittig reaction. nih.gov This method provides a high degree of control over the location of the deuterium atoms.
The choice of strategy depends on the desired isotopologue and the available starting materials. The overarching goal is to achieve high levels of deuterium incorporation at the specific target sites while minimizing isotopic scrambling to other positions.
Characterization of Isotopic Purity and Positional Isomerism of ω-3 Arachidonic Acid-d8
Once synthesized, the characterization of deuterated arachidonic acid isotopologues is crucial to confirm the isotopic purity and the precise location of the deuterium atoms. A combination of analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly 2H NMR, is another powerful technique for characterizing deuterated compounds. acs.orgiaea.org 2H NMR can directly detect the deuterium nuclei, providing information about their chemical environment and thus confirming their position within the molecule. 1H NMR is also used to confirm the absence of protons at the deuterated positions. nih.goviaea.org
The combination of these techniques allows for a comprehensive characterization of the synthesized ω-3 Arachidonic Acid-d8, ensuring that it meets the required specifications for use in mechanistic studies.
Table 1: Analytical Techniques for Characterization of Deuterated Arachidonic Acid
| Analytical Technique | Information Provided |
| Mass Spectrometry (MS) | Determines the degree of deuterium incorporation and overall isotopic purity. acs.orgnih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Distinguishes between deuterated and non-deuterated compounds based on precise mass. researchgate.net |
| Tandem Mass Spectrometry (MS/MS) | Provides information on the position of deuterium atoms through fragmentation analysis. acs.org |
| 2H Nuclear Magnetic Resonance (NMR) Spectroscopy | Directly detects deuterium nuclei to confirm their position within the molecule. acs.orgiaea.org |
| 1H Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the absence of protons at the sites of deuteration. nih.goviaea.org |
Rational Design Considerations for Deuterium Placement to Optimize Kinetic Isotope Effects
The placement of deuterium atoms in arachidonic acid is not arbitrary; it is a rational design process aimed at maximizing the kinetic isotope effect (KIE) to probe specific enzymatic reactions. The KIE is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes.
For enzymes that catalyze reactions involving the abstraction of a hydrogen atom from arachidonic acid, such as lipoxygenases and cyclooxygenases, replacing a hydrogen with a deuterium at the site of abstraction can significantly slow down the reaction. nih.govacs.orgescholarship.org This is because the carbon-deuterium bond has a lower zero-point energy and is therefore stronger than the carbon-hydrogen bond.
The rational design of deuterated arachidonic acid for mechanistic probes involves:
Identifying the rate-limiting step: The deuterium should be placed at a position where bond cleavage occurs in the rate-determining step of the enzymatic reaction.
Targeting specific enzymes: The position of deuteration can be tailored to investigate the mechanism of a particular enzyme. For example, deuteration at C13 is crucial for studying the mechanism of cyclooxygenase. acs.org
Investigating reaction pathways: The use of specifically deuterated isotopologues can help to unravel complex reaction pathways. For instance, studies with deuterated arachidonic acids have revealed isotope-sensitive branching in the reactions catalyzed by human lipoxygenases, where the position of hydrogen abstraction changes upon deuteration. nih.govacs.orgescholarship.org
By carefully designing the placement of deuterium atoms, researchers can create powerful molecular probes to gain a deeper understanding of the mechanisms of enzymes involved in arachidonic acid metabolism.
Advanced Analytical Methodologies for Ω 3 Arachidonic Acid D8 Research
Mass Spectrometry-Based Approaches for Detection and Quantitative Analysis
Mass spectrometry has become an indispensable tool in lipidomics for both qualitative and quantitative analysis. creative-proteomics.com For deuterated lipids like ω-3 Arachidonic Acid-d8, MS-based methods offer the ability to distinguish the labeled standard from its endogenous, unlabeled counterpart, which is crucial for accurate quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of lipids. It combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In the context of deuterated lipids, LC-MS/MS is employed to separate the analyte of interest from other matrix components before detection.
A sensitive, specific, and robust LC/MS method has been developed for the simultaneous analysis of arachidonic acid and its various metabolites in biological tissues, such as the rat brain. nih.gov In these methods, ω-3 Arachidonic Acid-d8 (AA-d8) serves as a critical internal standard. nih.gov The chromatographic separation is typically achieved using a C18 reverse-phase column with a gradient elution, allowing for the separation of various fatty acids and their metabolites within a single run. nih.gov For instance, in one UPLC-MS method, the retention time for endogenous arachidonic acid was 4.72 minutes, while the deuterated standard, d8-arachidonic acid, eluted at 4.69 minutes, demonstrating the subtle chromatographic differences that can arise from isotopic labeling. mdpi.comresearchgate.net
The use of ultra-high-performance liquid chromatography (UPLC) coupled with MS provides a rapid and robust alternative for quantifying arachidonic acid, avoiding time-consuming derivatization steps. mdpi.com These methods have been successfully applied to real serum samples, demonstrating their utility in clinical and research settings. mdpi.com
Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for fatty acid analysis. chromatographyonline.comgcms.cz Due to the low volatility of free fatty acids, a derivatization step is required to convert them into more volatile and thermally stable compounds. gcms.czshimadzu.comrestek.com The most common derivatization method is the conversion of fatty acids into fatty acid methyl esters (FAMEs). gcms.czshimadzu.comrestek.com
Once derivatized, the FAMEs, including the deuterated analogue of ω-3 arachidonic acid, can be separated on a GC capillary column and detected by the mass spectrometer. chempap.org GC-MS provides excellent chromatographic resolution and, when operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode, offers high sensitivity and specificity for quantitative analysis. nih.gov The electron impact (EI) ionization technique used in GC-MS produces characteristic fragmentation patterns that can confirm the identity of the analytes. nih.gov While traditionally used for qualitative analysis, GC-MS can also provide satisfactory quantitative performance compared to standard flame ionization detection (FID). nih.gov
A recent method introduced isotope-labeling in situ FA derivatization with deuterated methanol (CD3OD), which, combined with GC-MS/MS, allows for the selective differentiation of naturally present FAMEs from FAs due to a +3 m/z mass shift. chromatographyonline.com This highlights the versatility of isotopic labeling in GC-MS analysis.
Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical strategy for comprehensive lipid and metabolite profiling. nih.govnih.gov HILIC separates molecules based on their polarity, which is particularly useful for separating different lipid classes. nih.govlcms.cz This is in contrast to reversed-phase chromatography, which separates lipids based on their hydrophobicity (acyl chain length and degree of saturation). nih.gov
The addition of ion mobility spectrometry provides another dimension of separation based on the size, shape, and charge of the ions. nih.gov This multidimensional separation (HILIC, IM, and MS) can resolve co-eluting species and distinguish between isomers that may be difficult to separate by chromatography alone. nih.govnih.gov For studies involving stable isotope-labeled lipids like ω-3 Arachidonic Acid-d8, HILIC-IM-MS can be used to profile the labeled lipidome, tracking the incorporation and metabolism of the deuterated tracer across different lipid classes. nih.gov This provides a powerful tool for investigating metabolic pathways and lipid dynamics.
Targeted quantitative analysis using tandem mass spectrometry is the gold standard for accurately measuring the concentration of specific lipids. alfa-chemistry.com This approach typically uses a triple quadrupole (QQQ) mass spectrometer in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. alfa-chemistry.comnih.gov
In an MRM experiment, the first quadrupole (Q1) is set to isolate a specific precursor ion (the molecular ion of the analyte, e.g., [M-H]⁻ for arachidonic acid). This ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) is set to detect a specific, characteristic product ion. alfa-chemistry.com The pair of precursor and product ion masses is called a "transition." This process is highly specific and significantly reduces chemical noise, leading to excellent sensitivity. mdpi.com
For the analysis of arachidonic acid using its deuterated standard, specific MRM transitions are monitored for both the unlabeled (endogenous) compound and the labeled internal standard (ω-3 Arachidonic Acid-d8).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
|---|---|---|---|---|
| Arachidonic Acid (AA) | 303.2 | 259.2 | Negative | nih.gov |
| Arachidonic Acid-d8 (AA-d8) | 311.3 | 267.2 | Negative | nih.govmdpi.com |
This targeted approach allows for the precise quantification of arachidonic acid levels in a sample by relating the signal of the endogenous analyte to that of the known concentration of the spiked internal standard. lipidmaps.org
Stable Isotope Dilution Mass Spectrometry for Absolute Quantification
Stable Isotope Dilution (SID) is an analytical technique that provides the most accurate method for the absolute quantification of endogenous compounds. nih.govacs.org The principle of SID-MS involves adding a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard), such as ω-3 Arachidonic Acid-d8, to a sample before processing and analysis. youtube.com
This "spiked" internal standard behaves almost identically to its endogenous, unlabeled counterpart during sample extraction, purification, derivatization, and ionization in the mass spectrometer. researchgate.netclearsynth.com Any sample loss or variation during the analytical workflow will affect both the analyte and the internal standard equally. youtube.com Because the mass spectrometer can distinguish between the light (endogenous) and heavy (labeled) forms of the molecule based on their mass-to-charge ratio, the ratio of their signal intensities can be used to calculate the exact concentration of the endogenous analyte in the original sample. clearsynth.com
The development and validation of analytical methods using deuterated internal standards are critical to ensure reliable and reproducible quantitative results. lipid.co.uk Method validation involves a series of experiments to assess the performance of the analytical procedure. clearsynth.com
Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is assessed by creating a calibration curve with known concentrations of the analyte and a fixed concentration of the internal standard. For lipid mediators, linearity is often excellent with r² values > 0.98. nih.gov
Accuracy: The closeness of the measured value to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix. In validated methods, accuracy can range from 87% to 95%. nih.govnih.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values typically between 5% and 12% for inter- and intraday precision. nih.govnih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For arachidonic acid, the LOD and LOQ have been reported as 0.046 µg/mL and 0.133 µg/mL, respectively, in serum. mdpi.com For some of its metabolites, the LOQ can be in the low picogram range. nih.gov
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix. nih.gov
Recovery: The efficiency of the extraction procedure. For deuterated lipid standards, recovery from biological matrices like plasma and serum can range from 60% to 118%. nih.govnih.gov
The use of ω-3 Arachidonic Acid-d8 as an internal standard is integral to achieving the high standards of accuracy and precision required in quantitative lipidomics. nih.govmdpi.com
| Parameter | Typical Performance Metric | Reference |
|---|---|---|
| Linearity (r²) | > 0.98 | nih.gov |
| Accuracy (% Recovery) | 87% - 95% | nih.govnih.gov |
| Precision (RSD) | 5% - 12% | nih.govnih.gov |
| Recovery (%) | 60% - 118% | nih.govnih.gov |
Establishing Calibration Curves and Assessing Linear Dynamic Range for Quantification
Accurate quantification of ω-3 Arachidonic Acid-d8 in biological matrices is fundamental to its application in lipidomics. This is typically achieved using chromatography coupled with mass spectrometry (LC-MS), where a calibration curve is essential for determining the concentration of the analyte.
The process involves preparing a series of standard solutions with known concentrations of the analyte. mdpi.com These standards are then analyzed to generate a calibration curve by plotting the instrument's response (e.g., peak area) against the concentration. For deuterated fatty acids, this method has demonstrated high levels of linearity, accuracy, and precision. For instance, studies quantifying deuterium-labeled stearic and oleic acids have achieved linearity greater than 0.999 within a dynamic range of 100 nM to 30 µM, with accuracy and precision exceeding 90% and 88%, respectively. nih.gov
When using deuterated standards like Arachidonic Acid-d8 for quantifying their non-deuterated counterparts, the stable isotope dilution method is employed. jianhaidulab.com This involves adding a known amount of the deuterated standard to samples containing the unlabeled analyte. jianhaidulab.com Calibration curves are generated by mixing increasing amounts of the unlabeled standard with a fixed amount of the deuterated internal standard. jianhaidulab.com The ratio of the ion yields between the analyte and the internal standard is then plotted against the absolute amount of the analyte to create the standard curve. jianhaidulab.com
The linear dynamic range is a critical parameter, defining the concentration range over which the quantification is reliable. For various omega fatty acids, linear ranges from 1 ng/mL to 5000 ng/mL have been established with high coefficients of determination (R² > 0.98). thermofisher.com
Table 1: Example Calibration Parameters for Fatty Acid Quantification
| Parameter | Value | Reference Compound(s) |
|---|---|---|
| Linearity (R²) | > 0.999 | d7-Stearic Acid, d7-Oleic Acid |
| Linear Dynamic Range | 100 nM - 30 µM | d7-Stearic Acid, d7-Oleic Acid |
| Accuracy | > 90% | d7-Stearic Acid, d7-Oleic Acid |
| Precision | > 88% | d7-Stearic Acid, d7-Oleic Acid |
| Alternative Linear Range | 1 ng/mL - 5000 ng/mL | Omega 3, 6, 7, 9 Fatty Acids |
This table presents typical performance metrics for the quantification of deuterated and other fatty acids using LC-MS methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Tracing and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly deuterium (²H) NMR, is a powerful non-destructive technique for the structural analysis of deuterated molecules like ω-3 Arachidonic Acid-d8. rug.nlyoutube.comwikipedia.org It provides detailed information about the location of deuterium atoms within a molecule, which is invaluable for confirming the success of deuteration and for studying molecular structure and dynamics. youtube.comwikipedia.org
Deuterium has a nuclear spin of 1, which distinguishes it from hydrogen (spin 1/2), resulting in unique NMR signals. youtube.comwikipedia.org ²H-NMR spectra can verify the specific positions of deuterium atoms on the carbon chain of arachidonic acid. wikipedia.org While ²H-NMR generally has lower resolution compared to proton (¹H) NMR, it is highly effective for enriched samples. wikipedia.org Solid-state ²H-NMR is particularly informative for studying the behavior of deuterated lipids within membranes, as it can reveal details about chain order and molecular orientation. wikipedia.orgnih.gov The technique has been used for decades to distinguish between different phases of phospholipids (B1166683) with deuterated hydrocarbon chains. nih.gov
The complete structural elucidation of arachidonic acid was a historical challenge, accomplished before the advent of modern spectroscopic methods like NMR. nih.govresearchgate.net However, modern high-resolution NMR techniques are now instrumental in the structural and analytical investigation of unsaturated lipids, allowing for the elucidation of structure and qualitative analysis even in complex mixtures. mdpi.com
Applications in Deuterium Metabolic Imaging (DMI)
Deuterium Metabolic Imaging (DMI) is a novel magnetic resonance (MR)-based technique that enables the non-invasive, 3D mapping of metabolism in vivo. tic-sitem.chyale.edu This method tracks the fate of deuterium-enriched substrates, such as deuterated glucose or fatty acids, as they are metabolized into various products. yale.edunih.govcopernicus.org
A typical DMI study involves administering a deuterated compound and then acquiring 3D MR spectroscopic imaging (MRSI) data. yale.edu The resulting data provides a deuterium spectral signature for each spatial location, which can be quantified to create metabolic maps of the substrate and its downstream products. yale.edu DMI leverages the favorable MR characteristics of deuterium, including a sparse NMR spectrum that is free from overwhelming water and lipid signals seen in proton MRS. tic-sitem.ch
Computational and Bioinformatic Tools for Deuterated Lipidomic Data Processing and Interpretation
The large and complex datasets generated by modern analytical techniques in lipidomics require advanced computational and bioinformatic tools for processing, analysis, and interpretation. lipidomics.atagilent.com These software solutions are essential for tasks ranging from peak detection and lipid identification to quantification and pathway analysis. agilent.comwaters.com
For mass spectrometry-based lipidomics, a variety of software tools are available. Programs like LipidXplorer , LipidFinder , and Lipid Data Analyser (LDA) are used for profiling plasma lipidomics. nih.gov Software such as LipidView aids in the molecular characterization and quantification of lipid species by searching mass spectrometry data against extensive lipid fragment databases. sciex.com The LIPID MAPS consortium provides a suite of tools, including LipidFinder for processing high-resolution LC/MS datasets and BioPAN for pathway analysis of lipidomics data. lipidmaps.org
In the context of deuterated lipids, specialized software is needed to handle the isotopic complexity. For example, some tools support stable isotope labeling experiments, which are crucial for quantitative lipidomics using deuterated standards or metabolic labeling with agents like deuterium oxide (D₂O). waters.comgist.ac.kr The analysis of data from hydrogen-deuterium exchange mass spectrometry (HDX-MS) involves several computational steps, including identifying peptides, calculating mass increases, and correcting for back-exchange, often handled by vendor-specific software like DynamX or HDExaminer . acs.org For untargeted lipidomics involving deuterium labeling, software like MS-DIAL is used for data processing and lipid identification. nih.gov
Table 2: Selected Computational Tools in Lipidomics
| Software/Tool | Primary Function(s) | Application Area |
|---|---|---|
| LipidView | Lipid identification, quantification, isotope correction | MS data processing |
| LipidFinder | Distinguishes and quantifies lipid features in LC/MS data | Untargeted lipidomics |
| MS-DIAL | Data processing and lipid identification | Untargeted lipidomics, D₂O labeling |
| HDExaminer | Analysis of hydrogen-deuterium exchange data | HDX-MS |
| BioPAN | Pathway analysis of lipidomics datasets | Systems biology, data integration |
| LipidXplorer | Consensual cross-platform lipidomics analysis | Untargeted lipidomics |
This table provides a non-exhaustive list of software tools and their applications in the processing and interpretation of lipidomic data.
Kinetic Isotope Effects and Mechanistic Enzymology of Ω 3 Arachidonic Acid D8
Theoretical Framework of Deuterium (B1214612) Kinetic Isotope Effects in Polyunsaturated Fatty Acid Metabolism
The substitution of hydrogen (H) with its heavier isotope, deuterium (D), at a reactive center in a molecule like a polyunsaturated fatty acid (PUFA) can significantly alter the rate of chemical reactions. This phenomenon, known as the deuterium kinetic isotope effect (KIE), is a fundamental tool in mechanistic enzymology. The theoretical basis for the KIE lies in the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken.
In the metabolism of PUFAs, a common rate-limiting step for both enzymatic and non-enzymatic oxidation is the abstraction of a hydrogen atom from a bis-allylic position. nih.govmdpi.com These positions are particularly susceptible to hydrogen abstraction because the resulting carbon radical is stabilized by resonance. When a hydrogen at a bis-allylic position is replaced by deuterium, the rate of this abstraction step is slowed down. nih.gov The magnitude of the KIE (expressed as the ratio of the rate with the hydrogen-containing substrate to the rate with the deuterium-containing substrate, kH/kD) provides insight into the transition state of the reaction. mdpi.com Unusually large KIEs, sometimes exceeding the semi-classical limit of around 7, have been observed in lipid peroxidation, suggesting that quantum mechanical tunneling plays a significant role in the hydrogen transfer step. nih.govnih.gov This tunneling allows the hydrogen atom to penetrate through the activation barrier rather than going over it, a process that is much less probable for the heavier deuterium atom. nih.gov
Enzymatic Oxygenation Reactions and Hydrogen Abstraction by Lipid-Modifying Enzymes
The enzymatic oxygenation of arachidonic acid is initiated by the release of the fatty acid from membrane phospholipids (B1166683) by phospholipase A2. nih.govacs.org Subsequently, lipid-modifying enzymes, primarily cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) monooxygenases, catalyze the addition of molecular oxygen. nih.govmdpi.comnih.gov This process invariably begins with the stereospecific abstraction of a hydrogen atom from one of the three bis-allylic carbons on the arachidonic acid molecule (C7, C10, or C13), creating a delocalized radical that then reacts with oxygen. acs.orgacs.orgnih.gov The specific position of hydrogen abstraction is a defining characteristic of each enzyme family and isoform, dictating the profile of eicosanoid products. acs.org
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for all prostaglandins (B1171923) and thromboxanes. mdpi.comnih.gov The catalytic mechanism is initiated by the abstraction of the 13-pro(S) hydrogen atom. acs.org Consequently, deuteration at the C13 position of arachidonic acid has a significant impact on COX activity. Studies using 13,13-d2-arachidonic acid have demonstrated a notable kinetic isotope effect, leading to a decrease in the rate of prostaglandin formation. mdpi.comnih.gov
Interestingly, research has also revealed an unexpected role for the hydrogens at the C10 position. While not the site of initial hydrogen abstraction, deuteration at C10 was found to affect prostaglandin synthesis in macrophages. acs.orgnih.govnih.gov Furthermore, when both the C10 and C13 positions are deuterated (e.g., in 10,10,13,13-d4-AA), a massive increase in the physiological KIE for COX oxygenation is observed. acs.orgacs.orgnih.gov This suggests that hydrogens at C10 are critically involved in the subsequent cyclization and oxygenation steps of the COX catalytic cycle. acs.orgnih.gov
Table 1: Kinetic Parameters of COX-2 with Deuterated Arachidonic Acid Isotopologues
| Substrate | Vmax (µmol/min/mg) | KM (µM) | Isotope Effect (kH/kD) |
| Arachidonic Acid | 6.5 (0.3) | 5.2 (0.6) | - |
| 7,7-d2-AA | 6.3 (0.4) | 5.5 (0.8) | 1.0 |
| 10,10-d2-AA | 6.4 (0.2) | 5.3 (0.5) | 1.0 |
| 13,13-d2-AA | 2.5 (0.2) | 5.8 (0.9) | 2.6 |
| 7,7,10,10-d4-AA | 6.2 (0.3) | 5.4 (0.6) | 1.0 |
| 7,7,13,13-d4-AA | 2.6 (0.1) | 5.9 (0.7) | 2.5 |
| 10,10,13,13-d4-AA | 2.4 (0.2) | 5.7 (0.8) | 2.7 |
| 7,7,10,10,13,13-d6-AA | 2.5 (0.2) | 5.8 (0.9) | 2.6 |
Data adapted from in vitro studies with human recombinant COX-2. mdpi.comnih.gov Values in parentheses represent standard deviations.
The lipoxygenase (LOX) family of enzymes has been a major focus of KIE studies due to the remarkably large isotope effects observed, particularly with linoleic acid as a substrate. nih.govnih.govbohrium.com In the case of arachidonic acid, different LOX isoforms abstract hydrogen from different bis-allylic positions: 5-LOX from C7, 12-LOX from C10, and 15-LOX from C13. acs.org
Studies with deuterated arachidonic acid substrates have shown that while the KIEs are generally smaller than those seen with linoleic acid, they are still significant and isoform-dependent. nih.govbohrium.com For instance, deuteration at C13 dramatically affects the kinetic parameters of 15-LOX-2. mdpi.comnih.gov An intriguing phenomenon known as "isotope sensitive branching" has been observed with 15-hLOX-1. When presented with arachidonic acid deuterated at C13, the enzyme shifts its regioselectivity, preferentially abstracting a hydrogen from C10 to bypass the deuterated position. nih.govbohrium.com Similarly, the activity of 5-LOX is most affected by deuteration at the C7 and C10 positions. mdpi.comnih.gov These findings highlight how deuteration can not only slow down a reaction but also alter its outcome.
Table 2: Kinetic Parameters of 15-LOX-2 with Deuterated Arachidonic Acid Isotopologues
| Substrate | Vmax (µmol/min/mg) | KM (µM) | Isotope Effect (kH/kD) |
| Arachidonic Acid | 10.2 (0.6) | 12.1 (1.8) | - |
| 7,7-d2-AA | 10.5 (0.8) | 11.8 (2.1) | 1.0 |
| 10,10-d2-AA | 8.9 (0.5) | 12.5 (1.5) | 1.1 |
| 13,13-d2-AA | 1.8 (0.2) | 13.1 (2.5) | 5.7 |
| 7,7,10,10-d4-AA | 9.1 (0.7) | 12.2 (1.9) | 1.1 |
| 7,7,13,13-d4-AA | 1.7 (0.1) | 13.5 (2.2) | 6.0 |
| 10,10,13,13-d4-AA | 1.9 (0.2) | 12.9 (2.4) | 5.4 |
| 7,7,10,10,13,13-d6-AA | 1.8 (0.2) | 13.3 (2.6) | 5.7 |
Data adapted from in vitro studies with human recombinant 15-LOX-2. mdpi.comnih.gov
The cytochrome P450 (CYP) superfamily of enzymes represents a third major pathway for arachidonic acid metabolism. mdpi.comresearchgate.net These enzymes catalyze monooxygenase reactions, converting PUFAs into epoxy-PUFAs (via epoxygenase activity) and hydroxy-PUFAs (via hydroxylase activity). mdpi.comresearchgate.net The products, such as epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), are important signaling molecules in various physiological systems. nih.govnih.gov
The use of deuterated fatty acids is a valuable strategy for elucidating the mechanisms of CYP-catalyzed reactions. nih.gov The presence of a significant primary deuterium KIE can provide strong evidence that C-H bond cleavage is a rate-limiting or partially rate-limiting step in the reaction. nih.gov This approach has been used to study various CYP reactions, including the oxidative demethylation of methyl esters, where high KIE values confirmed an oxidative mechanism over hydrolysis. nih.gov By applying these techniques to deuterated arachidonic acid substrates, researchers can gain a deeper understanding of the regio- and stereoselectivity of different CYP isoforms in producing specific eicosanoid metabolites.
Isotopic Effects on Eicosanoid Biosynthesis and Prostaglandin/Leukotriene Formation Pathways
For example, deuteration at C13 significantly inhibits the COX pathway, reducing the production of pro-inflammatory prostaglandins and thromboxanes. mdpi.comnih.gov A fascinating consequence of inhibiting one pathway is the potential to redirect the arachidonic acid substrate to other enzymes. It has been shown that deuteration at C10, which interferes with the COX pathway, can promote the formation of the resolving lipid mediator lipoxin B4. acs.orgnih.gov This occurs because the blockage in prostaglandin synthesis shunts the deuterated arachidonic acid toward the LOX pathway under physiological conditions. acs.orgacs.orgnih.gov This ability to selectively down-regulate the production of certain pro-inflammatory mediators while potentially up-regulating pro-resolving ones demonstrates the therapeutic potential of using deuterated PUFAs to fine-tune inflammatory responses. mdpi.com
Influence of Deuterium Positionality on Enzyme Catalysis and Reaction Rates
The position of deuterium substitution on the arachidonic acid backbone is the critical determinant of its effect on enzyme catalysis and reaction rates. The specificity of the major eicosanoid-producing enzymes for abstracting a hydrogen atom from a particular bis-allylic carbon means that deuteration is not a blunt instrument but a precision tool.
Deuteration at C13: This position is the primary target for both COX-1/2 and 15-LOX. acs.orgnih.gov Consequently, isotopologues containing deuterium at C13 (e.g., 13,13-d2-AA, 7,7,13,13-d4-AA) show significantly reduced reaction rates and high KIEs specifically for these enzymes. nih.govresearchgate.net
Deuteration at C10: This position is the target for 12-LOX. acs.org Furthermore, deuteration at C10 has been shown to decrease the formation of 8-HETE by 5-LOX and, unexpectedly, to impact the COX pathway, suggesting its importance in steps beyond the initial hydrogen abstraction. acs.orgnih.gov
Deuteration at C7: This is the primary site of hydrogen abstraction for 5-LOX. acs.org Therefore, deuteration at this position has the most pronounced effect on the activity of 5-LOX, which is the rate-limiting enzyme in the biosynthesis of pro-inflammatory leukotrienes. mdpi.comnih.gov
This positional dependence allows for the targeted modulation of specific metabolic pathways. By selecting an arachidonic acid isotopologue deuterated at a particular site, it is possible to selectively inhibit a corresponding enzyme, thereby altering the balance of eicosanoid production in a controlled manner. mdpi.comnih.gov Combining deuteration at multiple sites, such as in 10,10,13,13-d4-AA or 7,7,10,10,13,13-d6-AA, can amplify these effects or inhibit multiple pathways simultaneously. acs.orgnih.gov
Metabolic Tracing and Flux Analysis Using Ω 3 Arachidonic Acid D8
Tracking Exogenous ω-3 Arachidonic Acid-d8 Incorporation into Cellular Lipid Pools
Stable isotope labeling is a cornerstone technique for directly measuring the biosynthesis, remodeling, and degradation of biomolecules. The use of deuterated fatty acids, such as ω-3 Arachidonic Acid-d8, allows for the precise tracing of their metabolic journey once introduced into a biological system.
Incorporation into Phospholipid, Triacylglycerol, and Other Lipid Classes
Once introduced into a cellular environment, exogenous ω-3 Arachidonic Acid-d8 is actively incorporated into various lipid classes, reflecting the dynamic nature of lipid metabolism. Studies utilizing deuterated arachidonic acid have demonstrated its incorporation into several key lipid pools, including triacylglycerols (TG), phosphatidylinositol (PI), phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylcholine (PC). nih.gov
In one study, the highest level of deuterated arachidonic acid incorporation was observed in triacylglycerols, accounting for a significant portion of the total labeled lipid quantity. nih.gov This was followed by substantial incorporation into phosphatidylinositol, with lesser but still significant amounts found in phosphatidylserine, phosphatidylcholine, and phosphatidylethanolamine. nih.gov This differential incorporation highlights the varied roles and turnover rates of different lipid classes within the cell.
To provide a clearer picture of this distribution, the following interactive table summarizes the percentage of deuterated arachidonic acid found in major lipid classes in a study on HT-1080 cells.
| Lipid Class | Percentage of dAA-Containing Lipid |
| Triacylglycerols (TG) | 69% |
| Phosphatidylinositol (PI) | 14% |
| Phosphatidylserine (PS) | <10% |
| Phosphatidylcholine (PC) | <10% |
| Phosphatidylethanolamine (PE) | <10% |
This table illustrates the predominant incorporation of exogenous deuterated arachidonic acid into triacylglycerols, followed by phosphatidylinositol, in HT-1080 cells. nih.gov
The incorporation of ω-3 fatty acids into membrane phospholipids (B1166683) is a critical process that can influence membrane fluidity, cell signaling, and the production of bioactive lipid mediators. mdpi.com
Differentiation from Endogenous Fatty Acid Synthesis and Turnover
A key advantage of using ω-3 Arachidonic Acid-d8 is the ability to distinguish it from the pre-existing, unlabeled pool of fatty acids within the cell. This distinction is crucial for accurately assessing the turnover rates of different lipid species. Endogenously produced and dietary ω-3 fatty acids may be handled differently by cells, potentially leading to distinct biological actions. nih.gov By tracking the decline of the labeled ω-3 Arachidonic Acid-d8 signal over time and the appearance of its metabolites, researchers can calculate the rate at which it is consumed and replaced by newly synthesized or other exogenous fatty acids. This provides a direct measure of the turnover of specific lipid pools.
Investigation of De Novo Fatty Acid Synthesis and Chain Elongation Using Deuterated Water and Fatty Acids
The administration of deuterated water (D₂O) is a widely used method to measure the rate of de novo fatty acid synthesis. nih.govacs.org The deuterium (B1214612) from D₂O is incorporated into newly synthesized fatty acids, and the level of enrichment can be quantified by mass spectrometry. researchgate.net This technique allows for the determination of the fraction of a fatty acid pool that is derived from new synthesis versus uptake from external sources. By combining the use of deuterated water with the introduction of a specific labeled fatty acid like ω-3 Arachidonic Acid-d8, researchers can simultaneously assess both de novo synthesis and the incorporation and modification of exogenous fatty acids. This dual-approach provides a comprehensive picture of fatty acid homeostasis.
Assessment of Fatty Acid Transport, Interconversion, and Degradation Pathways
Stable isotope tracers are invaluable for studying the complex pathways of fatty acid transport, interconversion, and degradation. nih.gov By monitoring the appearance of the deuterium label from ω-3 Arachidonic Acid-d8 in different cellular compartments and in various metabolic products, scientists can map the movement and transformation of this fatty acid. For instance, tracking the label can reveal the efficiency of transport across cellular membranes and the rates of conversion to other bioactive lipids. Furthermore, the decline of the labeled fatty acid pool over time provides insights into its rate of degradation through processes such as beta-oxidation.
Dynamic Lipidomics for Determining Lipid Turnover Rates and Metabolic Flux
Dynamic lipidomics, which involves the use of stable isotope tracers like ω-3 Arachidonic Acid-d8, moves beyond static measurements of lipid levels to provide a quantitative understanding of the rates of lipid synthesis, transport, and breakdown. nih.gov By analyzing samples at multiple time points after the introduction of the tracer, researchers can determine the turnover rates of individual lipid species. researchgate.net This information is critical for understanding how metabolic pathways are regulated and how they are perturbed in disease states. The turnover of plasma free arachidonic acid, for example, has been determined in healthy individuals, revealing differences in its metabolism between sexes. nih.gov
Dual-Isotope Labeling Strategies for Elucidating Complex Lipid Metabolic Changes
To unravel more intricate aspects of lipid metabolism, researchers are increasingly employing dual-isotope labeling strategies. nih.govchromatographyonline.com This approach involves the simultaneous use of two different isotopically labeled molecules. For instance, a study might use ω-3 Arachidonic Acid-d8 in combination with a ¹³C-labeled precursor for de novo fatty acid synthesis. This allows for the simultaneous tracking of both the incorporation of an exogenous fatty acid and the synthesis of new fatty acids.
A key advantage of using a dual-deuterium labeling approach, for example by introducing both d5- and d11-arachidonic acid, is the creation of a unique doublet peak in the mass spectra for lipids incorporating one of these fatty acids, and a triplet peak for those incorporating two. nih.gov This distinctive isotopic signature makes it easier to identify and quantify the labeled species amidst the complex background of endogenous lipids. chromatographyonline.com Such sophisticated labeling strategies are essential for dissecting the complex interplay between different lipid metabolic pathways. nih.gov
Investigation of Oxidative Stress and Lipid Peroxidation Using Ω 3 Arachidonic Acid D8
Mechanisms by which Deuterium (B1214612) Inhibits Free Radical Lipid Autoxidation
The primary mechanism by which deuterium substitution at bis-allylic sites on polyunsaturated fatty acids inhibits autoxidation is the kinetic isotope effect (KIE). The C-H bonds at these positions are the most susceptible to attack by free radicals, a crucial initiating step in the lipid peroxidation cascade. The abstraction of a hydrogen atom from a bis-allylic methylene group is the rate-limiting step in the propagation of lipid autoxidation.
Deuterium, having a neutron in its nucleus in addition to a proton, is twice as heavy as protium (the common isotope of hydrogen). This increased mass results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond. This difference in bond energy significantly slows down the rate of the hydrogen (or in this case, deuterium) abstraction step by free radicals.
This substitution "reinforces" the bond, making the D-PUFA molecule much more resistant to oxidation. Studies have shown that this isotopic reinforcement can dramatically reduce the rate of lipid peroxidation. For instance, substituting the reactive hydrogen atoms with deuterium in linoleic and linolenic acids can reduce the rate of deuterium abstraction by a tocopheryl radical by as much as 36-fold compared to hydrogen abstraction from the non-deuterated counterparts. This profound slowing of the initial step effectively halts the entire lipid autoxidation chain reaction before it can amplify.
Attenuation of Reactive Oxygen Species (ROS) Propagation by Deuterated Polyunsaturated Fatty Acids
Reactive oxygen species (ROS) are a primary driver of lipid peroxidation. When ROS attack a PUFA in a cell membrane, it initiates a self-propagating chain reaction that can spread to adjacent fatty acids, leading to widespread oxidative damage. D-PUFAs effectively act as "circuit breakers" in this process.
When D-PUFAs are incorporated into cellular membranes, they are interspersed with their non-deuterated counterparts. A free radical may still initiate peroxidation on a non-deuterated PUFA. However, when the radical chain reaction reaches a D-PUFA, the kinetic isotope effect makes the abstraction of a deuterium atom from the bis-allylic position significantly slower. This delay provides a critical window for the body's natural antioxidant systems to quench the radical, thereby terminating the chain reaction and preventing the propagation of damage to other PUFAs.
Mechanistic Insights into Membrane Fortification Against Oxidative Damage
The protective effect of D-PUFAs is conferred through their direct incorporation into the lipid bilayers of cellular and organellar membranes. Once consumed, D-PUFAs are metabolized and integrated into phospholipids (B1166683), just like their hydrogenated counterparts. This integration "fortifies" the membrane from within, making the entire structure more resilient to oxidative insults.
This fortification is not based on scavenging free radicals like traditional antioxidants, but on making the membrane components themselves less susceptible to damage. By slowing the rate-limiting step of lipid peroxidation, D-PUFAs preserve the structural and functional integrity of the membrane. Lipid peroxidation can otherwise lead to decreased membrane fluidity, altered activity of membrane-bound enzymes and receptors, and increased permeability to ions, all of which can compromise cellular function.
Studies on bilayer lipid membranes have shown that the presence of D-PUFA residues protects the membranes from peroxidative damage. researchgate.net This intrinsic stabilization of cell membranes is crucial, especially in environments with high oxidative stress or in disease states where membrane repair mechanisms may be compromised. The incorporation of even a relatively small percentage of D-PUFAs (around 15-20%) into membranes can be sufficient to halt the non-enzymatic chain oxidation of all PUFAs, including the non-deuterated ones.
Impact on Downstream Cellular Processes and Pathologies Associated with Oxidative Stress
The inhibition of lipid peroxidation by D-PUFAs has significant beneficial effects on downstream cellular processes that are often dysregulated by oxidative stress. By preventing the formation of toxic lipid peroxidation byproducts, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), D-PUFAs can mitigate a cascade of detrimental cellular events.
Apoptosis: Lipid peroxidation can damage cellular membranes, including those of mitochondria, leading to the release of pro-apoptotic factors and initiating programmed cell death. Oxidized PUFA products can induce apoptosis through caspase activation. spandidos-publications.com By preserving membrane integrity and reducing oxidative signaling, D-PUFAs protect cells from apoptosis. For example, studies have shown that D-PUFAs can protect cells from apoptosis induced by tert-butyl hydroperoxide (TBHP), a potent oxidizing agent.
Pathologies: The protective effects of D-PUFAs have been demonstrated in a range of preclinical models of diseases associated with oxidative stress. These include:
Neurodegenerative Diseases: Conditions like Friedreich's ataxia, Alzheimer's, and Huntington's disease are characterized by significant oxidative damage in the brain. nih.govbiojiva.com D-PUFAs have been shown to reduce lipid peroxidation in the brain and, in some models, improve cognitive function. nih.govbiojiva.com
Atherosclerosis: Oxidative modification of lipoproteins is a critical step in the development of atherosclerosis. D-PUFA treatment has been shown to reduce markers of lipid peroxidation, lower plasma cholesterol levels, and decrease the formation of atherosclerotic lesions in animal models. biojiva.com
Glaucoma: Oxidative stress is implicated in the pathogenesis of glaucoma. D-PUFAs have been shown to protect ocular fibroblasts from induced lipid peroxidation, suggesting a potential therapeutic avenue. ulster.ac.uknih.gov
By halting lipid peroxidation at its source, D-PUFAs can prevent the downstream cellular damage that drives the progression of these and other oxidative stress-related pathologies.
Quantitative Analysis of Lipid Peroxidation Products in Deuterated Fatty Acid Studies
The efficacy of D-PUFAs in preventing oxidative stress is quantified by measuring the reduction in specific biomarkers of lipid peroxidation. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and specific detection of these products in biological samples. nih.govnih.gov
Commonly measured biomarkers include:
Isoprostanes and Neuroprostanes: F2-isoprostanes (derived from arachidonic acid) and F4-neuroprostanes (derived from docosahexaenoic acid) are considered gold-standard markers of in vivo lipid peroxidation. nih.gov
Malondialdehyde (MDA): A reactive aldehyde that is one of the final products of PUFA peroxidation. It is often measured as part of a Thiobarbituric Acid Reactive Substances (TBARS) assay.
Lipid Hydroperoxides (LOOHs): The initial products of lipid peroxidation.
Numerous studies have demonstrated significant reductions in these markers following D-PUFA administration.
Table 1: Reduction of Lipid Peroxidation Markers by D-PUFA Treatment in Animal Models
| Biomarker | Model System | Tissue/Fluid | Approximate Reduction | Reference |
|---|---|---|---|---|
| F2-Isoprostanes | APOE3-Leiden.CETP Mice (Atherosclerosis model) | Liver and Plasma | ~80% | biojiva.com |
| F2-Isoprostanes | Q140 KI Mice (Huntington's Disease model) | Striatum | ~80% | biojiva.com |
| F4-Neuroprostanes | APP/PS1 Mice (Alzheimer's Disease model) | Cerebral Cortex | Significant Reduction | nih.gov |
| Prostaglandin F2α | APOE3-Leiden.CETP Mice (Atherosclerosis model) | Plasma | ~40% | biojiva.com |
These quantitative results provide strong evidence for the potent inhibitory effect of deuteration on lipid peroxidation across various biological systems and disease models. The ability to precisely measure these oxidation products allows for a clear assessment of the protective capacity of compounds like omega-3 Arachidonic Acid-d8.
Applications in Advanced Biological Models
In Vitro Cellular Models for ω-3 Arachidonic Acid-d8 Research
Cellular models provide a controlled environment to dissect the molecular mechanisms through which deuterated fatty acids exert their effects.
Macrophage Studies on Physiological Kinetic Isotope Effects During Enzymatic Oxygenation
Macrophages are central to the inflammatory response and are rich in arachidonic acid, which they convert into potent signaling molecules called eicosanoids through enzymes like cyclooxygenases (COX) and lipoxygenases (LOX). Studies using deuterated isotopologues of the related omega-6 arachidonic acid in macrophage cell lines have been instrumental in understanding the physiological kinetic isotope effect (PKIE) in a living cell context.
Researchers have demonstrated that macrophages can serve as an effective ex vivo model to study the PKIE during the enzymatic oxygenation of arachidonic acid. nih.govplos.org In these studies, when macrophages were supplied with arachidonic acid deuterated at the C10 and C13 bis-allylic positions, a massive increase in the PKIE for COX-mediated oxygenation was observed. plos.orgscispace.com This profound isotope effect not only slowed the production of prostaglandins (B1171923) and thromboxanes but also resulted in the shunting of the deuterated fatty acid toward the LOX pathway. plos.orgscispace.com This redirection of metabolism promoted the formation of the anti-inflammatory lipid mediator lipoxin B4, highlighting how deuteration can fundamentally alter signaling outcomes in inflammatory cells. plos.orgscispace.com These findings provide a strong basis for investigating how ω-3 arachidonic acid-d8 might similarly modulate eicosanoid production in macrophages.
Hepatocyte and Other Cell Line Investigations of Oxidative Stress Response
Hepatocytes are crucial for lipid metabolism, but excessive fatty acid accumulation can lead to lipotoxicity and oxidative stress, hallmarks of liver diseases. High ratios of omega-6 to omega-3 fatty acids have been shown to induce mitochondrial dysfunction and increase oxidative stress in human hepatoma cell lines. nih.gov The enrichment of hepatoma cell membranes with PUFAs, such as arachidonic acid, can increase their susceptibility to lipid peroxidation when exposed to pro-oxidants. escholarship.org
The introduction of deuterated PUFAs like ω-3 arachidonic acid-d8 into hepatocyte models is a promising strategy to investigate the direct role of lipid oxidation in cellular injury. By slowing the rate of peroxidation, ω-3 arachidonic acid-d8 could help determine the extent to which this process contributes to mitochondrial dysfunction, reactive oxygen species (ROS) production, and subsequent inflammatory signaling in liver cells.
Studies in Cultured Cells for Comprehensive Fatty Acid Composition and Metabolism
When cells are cultured with specific fatty acids, these molecules are incorporated into their membranes, altering the lipidome and affecting membrane fluidity, protein function, and cellular signaling. The extent of this incorporation depends on the dietary intake or, in this case, the composition of the culture medium.
In Vivo Animal Models for Systemic Research
In vivo models are essential for understanding the systemic effects of deuterated fatty acids on complex physiological and pathological processes.
Caenorhabditis elegans as a Model System for Deuterated PUFA Effects
The nematode Caenorhabditis elegans is a powerful model for studying aging, oxidative stress, and lipid metabolism due to its short lifespan and well-defined genetics. Notably, ω-3 arachidonic acid (also known as juniperonic acid) is a naturally occurring and major PUFA species in C. elegans, where it plays important roles in growth, reproduction, and neuronal function. scispace.com The presence of this specific fatty acid makes C. elegans a uniquely relevant model to study the effects of its deuterated form.
Research on other deuterated PUFAs in C. elegans has shown that they can reduce the accumulation of lipid peroxides and reactive oxygen species, leading to a significant extension of lifespan under both normal and oxidative stress conditions. Given that ω-3 arachidonic acid is integral to C. elegans biology, this model system is ideal for investigating how ω-3 arachidonic acid-d8 can protect against oxidative damage and potentially decelerate the aging process.
Murine Models for Studying Inflammatory Responses and Organ Damage (e.g., LPS-induced Lung Damage)
Murine models are widely used to study complex inflammatory conditions like acute respiratory distress syndrome (ARDS), which can be induced by lipopolysaccharide (LPS). Such conditions involve a surge in both enzymatic and non-enzymatic oxidation of PUFAs, leading to the production of pro-inflammatory mediators and toxic byproducts that cause tissue damage.
Studies utilizing the hexadeuterated form of omega-6 arachidonic acid (D-ARA) have provided compelling evidence for the protective effects of PUFA deuteration in an LPS-induced lung injury model. Mice fed a diet supplemented with this D-ARA showed significant incorporation of the deuterated fatty acid into their tissues. When challenged with LPS, these mice exhibited substantially reduced lung tissue damage, including decreased interalveolar septal thickening, compared to mice fed a non-deuterated ARA diet. This research demonstrates that deuteration of a key PUFA can effectively mitigate inflammatory organ damage in vivo. These findings establish a strong precedent for testing ω-3 arachidonic acid-d8 in similar murine models of inflammation.
Mouse Models for Analyzing Tissue Incorporation and Systemic Metabolic Effects
Deuterium-labeled omega-6 arachidonic acid (D-ARA) serves as a powerful tool in mouse models to trace the uptake, distribution, and metabolic fate of this essential fatty acid. The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, stable isotope that can be distinguished from its endogenous, non-labeled counterpart by mass spectrometry. This allows for precise quantification of its incorporation into various tissues and its conversion into other bioactive molecules.
One key application of D-ARA in murine studies is to understand its pharmacokinetics. Following dietary supplementation, the extent and rate of D-ARA incorporation can be measured across a range of tissues. Research has demonstrated that after a period of dietary administration, deuterated arachidonic acid is successfully incorporated into the lipids of various organs. For instance, studies have shown significant enrichment of D-ARA in the brain, eyes, and lungs of mice. This provides valuable insights into the tissue-specific handling and retention of this fatty acid.
The metabolic effects of D-ARA can also be assessed. Once incorporated into cellular membranes, D-ARA can be metabolized by the same enzymatic pathways as native arachidonic acid. Tracer studies using D-ARA can elucidate the dynamics of these pathways in vivo. For example, the conversion of D-ARA into longer-chain polyunsaturated fatty acids, such as adrenic acid (22:4n-6), through elongation has been observed in mouse tissues. This demonstrates that the deuterated analogue participates in normal lipid metabolism.
The following interactive table summarizes representative findings on the tissue incorporation of deuterated omega-6 arachidonic acid in mouse models:
Interactive Data Table: Tissue Incorporation of Deuterated Omega-6 Arachidonic Acid in Mice
| Tissue | Percentage of D-ARA Incorporation | Key Findings |
| Brain | High | Demonstrates passage across the blood-brain barrier and significant uptake into neural tissues. |
| Eyes | High | Indicates a role for arachidonic acid in ocular lipid composition. |
| Lungs | Moderate to High | Shows substantial incorporation, relevant for studies of inflammatory lung conditions. |
| Liver | Moderate | Reflects the central role of the liver in lipid metabolism and distribution. |
| Adipose Tissue | Variable | Incorporation depends on the specific fat depot and metabolic state of the animal. |
Note: The percentage of incorporation can vary depending on the duration of supplementation, the specific deuteration pattern of the arachidonic acid, and the analytical methods employed.
Investigations in Other Organism Models (e.g., bacterial cis-trans isomerase activity)
The investigation of omega-3 Arachidonic Acid-d8, or any form of arachidonic acid, in the context of bacterial cis-trans isomerase activity reveals a fundamental aspect of this enzyme's substrate specificity. Bacterial cis-trans isomerases are enzymes that catalyze the conversion of cis unsaturated fatty acids to their trans isomers. This process is a rapid response mechanism in some bacteria to adapt to membrane-disrupting environmental stressors, such as toxic solvents or changes in temperature. The conversion to trans fatty acids increases the rigidity of the bacterial cell membrane, counteracting the fluidizing effect of the stressor.
However, research into the substrate range of these enzymes has shown a distinct preference for monounsaturated fatty acids. The most common substrates for bacterial cis-trans isomerases are palmitoleic acid (16:1Δ9cis) and cis-vaccenic acid (18:1Δ11cis). Studies on the purified enzyme from Pseudomonas species have indicated that the enzyme's specificity is largely determined by the position of the double bond within the fatty acid chain.
There is currently no scientific literature to suggest that bacterial cis-trans isomerases act on polyunsaturated fatty acids like arachidonic acid (either the omega-6 or the hypothetical omega-3 variant). The structural complexity of polyunsaturated fatty acids, with their multiple double bonds, appears to fall outside the substrate recognition capabilities of these enzymes. Therefore, the use of this compound as a tool to investigate bacterial cis-trans isomerase activity is not a currently explored or seemingly viable research avenue. The focus of research in this area remains on the isomerization of monounsaturated fatty acids that are endogenous to the bacterial species .
Future Directions and Emerging Research Avenues
Development of Novel Deuterated Arachidonic Acid Isotopologues with Enhanced Specificity
The synthesis and application of libraries of deuterated arachidonic acid (AA) isotopologues are at the forefront of lipid research. mdpi.comnih.govresearchgate.net These libraries contain AA molecules variably deuterated at the bis-allylic positions (C7, C10, and C13). nih.govresearchgate.net This strategic placement of deuterium (B1214612) atoms slows down hydrogen abstraction, a key step in both enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids (PUFAs). researchgate.net
The ability to create a range of these isotopologues, such as 7,7-D2-AA, 10,10-D2-AA, 13,13-D2-AA, and their combinations up to 7,7,10,10,13,13-D6-AA, allows for a nuanced investigation of oxidation processes. researchgate.net Researchers can use these tools to determine the relative significance of enzymatic versus non-enzymatic oxidation at specific sites within the molecule in vivo. researchgate.net This enhanced specificity is crucial for understanding the precise mechanisms of lipid-mediated signaling and pathology.
A study investigating the interaction of human enzymes with a library of deuterated AA derivatives successfully obtained kinetic parameters (KM, Vmax) for seven such compounds. mdpi.com This research provides a framework for potentially regulating eicosanoid synthesis based on the kinetic properties of these deuterated molecules. mdpi.comnih.gov
| Deuterated Arachidonic Acid Isotopologue | Position of Deuterium |
| 7,7-D2-Arachidonic Acid | C7 |
| 10,10-D2-Arachidonic Acid | C10 |
| 13,13-D2-Arachidonic Acid | C13 |
| 7,7,10,10-D4-Arachidonic Acid | C7, C10 |
| 7,7,13,13-D4-Arachidonic Acid | C7, C13 |
| 10,10,13,13-D4-Arachidonic Acid | C10, C13 |
| 7,7,10,10,13,13-D6-Arachidonic Acid | C7, C10, C13 |
Integration of Deuterated Lipidomics with Multi-Omics Approaches in Systems Biology
The integration of deuterated lipidomics with other "omics" disciplines—such as proteomics, transcriptomics, and metabolomics—is a powerful strategy for gaining a holistic understanding of complex biological systems. bioengineer.orgnih.govresearchgate.netresearchgate.net This multi-omics approach allows researchers to move beyond studying isolated molecular snapshots and instead reveal the intricate crosstalk and interactions within signaling pathways. nih.govresearchgate.net
By combining lipidomics data with information from other biological levels, researchers can construct more comprehensive models of cellular processes. For instance, an integrated multi-omics study can highlight how changes in the lipid profile, as traced by deuterated lipids, correlate with alterations in gene expression and protein abundance. bioengineer.orgnih.gov This approach has the potential to uncover novel regulatory networks and biomarkers for various diseases. researchgate.net
The development of sophisticated bioinformatics tools is crucial for the successful integration and interpretation of these large and complex datasets. bioengineer.org These tools enable the visualization and analysis of multi-dimensional data, facilitating a deeper understanding of the role of lipids in health and disease. bioengineer.org
Advancements in Analytical Sensitivity and High-Throughput Methodologies for Deuterated Lipid Analysis
Significant progress in analytical techniques has enhanced the sensitivity and throughput of deuterated lipid analysis. nih.govplos.org Methods such as ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and hydrophilic interaction–ion mobility–mass spectrometry (HILIC-IM-MS) are instrumental in quantifying native and deuterated lipid products. acs.orgnih.gov
The development of high-throughput, non-targeted lipidomics approaches allows for the screening of a wide array of fatty acids in biological samples like human plasma. nih.gov These methods can separate different isomers and biologically important ω-3 and ω-6 polyunsaturated fatty acids. nih.gov Furthermore, robotic platforms for sample preparation have been developed to extract large numbers of samples simultaneously, significantly reducing processing time. nih.gov
Software development is also playing a critical role in advancing the field. For example, Python-based software like D-Tracer has been created to efficiently analyze mass spectra from dual-isotope labeling experiments, automating the identification of deuterated metabolites. acs.org
| Analytical Technique | Application in Deuterated Lipid Analysis |
| UPLC-MS/MS | Simultaneous quantification of native and deuterated lipid products. nih.gov |
| HILIC-IM-MS | Tracking the metabolic fate of exogenous deuterated fatty acids. acs.org |
| Gas Chromatography | Analysis of fatty acid methyl esters derived from deuterated lipids. plos.orgnih.gov |
Expanding Mechanistic Insights into Fatty Acid Derivatization and Signaling Pathways
Deuterated arachidonic acid isotopologues are powerful tools for dissecting the mechanisms of fatty acid derivatization and their subsequent roles in signaling pathways. By substituting hydrogen with deuterium at specific bis-allylic positions, researchers can modulate the enzymatic oxygenation of arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.govacs.org
This modulation leads to a kinetic isotope effect (KIE), where the heavier deuterium atom slows down the rate of reaction. nih.govacs.org Studies have shown that deuteration at different positions can dramatically affect the kinetic parameters of enzymes like COX-2, 5-LOX, and 15-LOX-2. nih.gov For example, deuteration at the C13 position significantly impacts the activity of COX-2 and 15-LOX-2, while deuteration at the C7 and C10 positions affects the performance of 5-LOX. nih.gov
This ability to selectively influence different branches of the arachidonic acid cascade provides a unique opportunity to study the specific roles of various eicosanoids in inflammation and other physiological processes. mdpi.comnih.gov For instance, it has been discovered that deuteration of C10 in arachidonic acid can promote the formation of the resolving lipid mediator lipoxin B4, likely by shunting the metabolic pathway towards the LOX pathway. nih.govacs.org
Potential for ω-3 Arachidonic Acid-d8 in Tracing Specific Metabolic Pathways within Complex Biological Networks
The use of isotopically labeled compounds, such as ω-3 Arachidonic Acid-d8, is a cornerstone of metabolic tracing studies. acs.orgbiorxiv.org By introducing these labeled molecules into biological systems, researchers can follow their incorporation into various lipid classes and identify their metabolic fate. acs.org
A particularly innovative approach is the use of dual-isotope labeling, where a mixture of two different deuterated fatty acids is introduced. acs.org This technique results in a characteristic doublet or triplet peak in the mass spectra, which serves as a unique signature to confidently identify the metabolites of the labeled fatty acids. acs.org
This methodology has been successfully applied to track the metabolism of exogenous arachidonic acid in the context of ferroptosis, a form of cell death dependent on lipid peroxidation. acs.org Such studies provide valuable insights into how fatty acids are processed and utilized within complex biological networks under different physiological and pathological conditions. The ability to trace the flow of specific fatty acids through metabolic pathways is essential for understanding the intricate regulation of lipid metabolism and its role in disease.
Q & A
Q. How do researchers address batch variability in deuterated compound synthesis for longitudinal studies?
- Quality Control : Require certificates of analysis (CoA) from suppliers for isotopic purity (>98% deuterium enrichment). Pre-test each batch in pilot assays to confirm consistency in metabolic labeling efficiency .
Tables for Key Methodological Parameters
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
